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Compound of Interest

Compound Name: 6-Ethoxypurine

Cat. No.: B095773

6-Ethoxypurine: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxypurine is a substituted purine derivative of significant interest in medicinal chemistry
and drug discovery. As a member of the purine family, which includes essential biomolecules
like adenine and guanine, 6-Ethoxypurine serves as a versatile scaffold for the synthesis of
various bioactive compounds. Its chemical structure, featuring an ethoxy group at the 6-
position of the purine ring, imparts unique physicochemical properties that influence its
biological activity and potential therapeutic applications. This technical guide provides an in-
depth overview of the known physical and chemical properties of 6-Ethoxypurine, detailed
experimental protocols for their determination, and visualizations of key concepts to support
researchers in their scientific endeavors.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 6-Ethoxypurine. It
Is important to note that while some data is derived from experimental sources, other values
are computationally predicted due to the limited availability of specific experimental data in the
public domain.
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Table 1: General and Physical Properties of 6-

Ethoxypurine

Property Value Source/Method
CAS Number 17861-06-2 Public Databases
Molecular Formula C7HsN4O Public Databases
Molecular Weight 164.16 g/mol Calculated
) ] ] General property of similar
Appearance Likely a crystalline solid )
purines
) ) >300 °C (decomposes) (for 6- Inferred from related
Melting Point .
Methoxypurine) compounds
Boiling Point Data not available
8.7 (at 25 °C) (for
) Inferred from related
pKa Hypoxanthine, a related

compound)

compounds

Table 2: Computed Physicochemical Properties of 6-

Ethoxypurine
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Property Value Source
Molecular Weight 164.16 g/mol PubChem
XLogP3 0.9 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 5 PubChem
Rotatable Bond Count 1 PubChem
Exact Mass 164.06981089 Da PubChem
Monoisotopic Mass 164.06981089 Da PubChem
Topological Polar Surface Area  63.7 A2 PubChem
Heavy Atom Count 12 PubChem
Formal Charge 0 PubChem
Complexity 198 PubChem

Table 3: Qualitative Solubility Profile of 6-Ethoxypurine

Based on the solubility of structurally similar compounds like 4,6-diethoxypyrimidine, the

following qualitative solubility profile for 6-Ethoxypurine can be inferred.

Solvent Predicted Solubility
Dimethyl Sulfoxide (DMSO) Soluble
Methanol Soluble
Ethyl Acetate Soluble

Water

Sparingly soluble to insoluble

Chemical Structure and Reactivity
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6-Ethoxypurine possesses a bicyclic aromatic purine core with an electron-donating ethoxy
group at the C6 position. This structure dictates its chemical behavior.

Chemical Structure:
Caption: Chemical structure of 6-Ethoxypurine.
Reactivity:

e Nucleophilic Character: The purine ring system is generally electron-deficient, but the lone
pairs on the nitrogen atoms can act as nucleophiles. The ethoxy group is an activating group,
increasing the electron density of the purine ring and making it more susceptible to
electrophilic attack.

o Electrophilic Substitution: Electrophilic substitution reactions on the purine ring are possible,
with the position of substitution influenced by the existing substituents.

e Nucleophilic Substitution: The ethoxy group at the C6 position can potentially be displaced
by strong nucleophiles under certain reaction conditions, a common reaction for 6-
alkoxypurines.

o Alkylation: The nitrogen atoms in the purine ring, particularly N7 and N9, are susceptible to
alkylation.

e Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group under acidic or basic
conditions, converting 6-ethoxypurine to hypoxanthine.

o Oxidation: The purine ring can be susceptible to oxidation, potentially leading to the
formation of uric acid derivatives.

Experimental Protocols

Due to the lack of specific published experimental data for 6-Ethoxypurine, the following
sections provide detailed, generalized protocols for the determination of key physical and
chemical properties, which can be adapted for this compound.

Protocol 1: Determination of Melting Point
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The melting point of a solid compound is a crucial physical property for its identification and
purity assessment.

Workflow for Melting Point Determination

Sample Preparation:
- Grind the solid to a fine powder.
- Pack into a capillary tube (2-3 mm height).

'

Apparatus Setup:
- Place the capillary tube in a melting point apparatus.
- Ensure the thermometer is correctly positioned.

'

Rapid Heating (Approximate MP):
- Heat rapidly to get an estimated melting range.

'

Cool Down:
- Allow the apparatus to cool below the estimated MP.

i

Slow Heating (Accurate MP):
- Heat slowly (1-2 °C/min) near the estimated MP.

i

Observation:
- Record the temperature at which the first liquid appears (T1).
- Record the temperature at which the solid completely melts (T2).

'

Result:
- Report the melting point as a range (T1 - T2).

End
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Caption: Workflow for melting point determination.

Methodology:

Sample Preparation: A small amount of dry 6-Ethoxypurine is finely ground and packed into
a capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the
thermometer is positioned to ensure accurate temperature reading of the sample.

o Approximate Melting Point Determination: The sample is heated rapidly to obtain a rough
estimate of the melting range.

o Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample
is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the
estimated melting point.

o Data Recording: The temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes liquid are recorded. This range is reported
as the melting point.

Protocol 2: Determination of pKa by UV-Vis
Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial
for understanding its behavior in solution.
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Workflow for pKa Determination by UV-Vis Spectrophotometry

Prepare Solutions:
- Stock solution of 6-Ethoxypurine.
- A series of buffer solutions with known pH values.

:

Prepare Samples:
- Dilute the stock solution in each buffer to a constant concentration.

i

Measure Absorbance:
- Record the UV-Vis spectrum for each sample.
- Identify the wavelength of maximum absorbance change (A_max).

y

Plot Data:
- Plot absorbance at A_max versus pH.

y

Determine pKa:
- The pKa is the pH at the inflection point of the sigmoid curve.

End

Click to download full resolution via product page

Caption: Workflow for pKa determination.

Methodology:

o Solution Preparation: A stock solution of 6-Ethoxypurine is prepared in a suitable solvent. A
series of buffer solutions with a range of known pH values are also prepared.
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o Sample Preparation: The stock solution is diluted to a constant concentration in each of the
buffer solutions.

e Spectrophotometric Measurement: The UV-Vis absorption spectrum of each sample is
recorded. The wavelength at which the maximum change in absorbance occurs with
changing pH is identified.

o Data Analysis: The absorbance at this wavelength is plotted against the pH of the buffer
solutions.

o pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is determined
from the inflection point of this curve, which corresponds to the pH at which the
concentrations of the protonated and deprotonated forms of the molecule are equal.

Protocol 3: General Procedure for Stability Testing

Stability testing is essential to determine how the quality of a substance varies with time under
the influence of environmental factors.

Methodology:

o Sample Storage: Samples of 6-Ethoxypurine are stored under controlled conditions of
temperature and humidity (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75%
RH).

» Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24,
and 36 months for long-term testing).

¢ Analysis: At each time point, the samples are analyzed for key quality attributes, including:
o Appearance
o Assay (potency)
o ldentification of degradation products (e.g., by HPLC)

o Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the
substance.
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Predicted Spectral Data

While experimental spectra for 6-Ethoxypurine are not readily available, the following provides
an overview of the expected spectral characteristics based on its structure.

'H NMR Spectroscopy

o Ethyl Protons: A triplet corresponding to the methyl (CHs) protons and a quartet
corresponding to the methylene (CHz) protons of the ethoxy group.

e Purine Protons: Signals in the aromatic region corresponding to the protons at the C2 and
C8 positions of the purine ring.

* N-H Proton: A broad signal corresponding to the proton on one of the nitrogen atoms of the
purine ring.

3C NMR Spectroscopy

» Ethyl Carbons: Two signals in the aliphatic region for the methyl and methylene carbons of
the ethoxy group.

» Purine Carbons: Five signals in the aromatic region corresponding to the five carbon atoms
of the purine ring. The chemical shifts will be influenced by the nitrogen atoms and the
ethoxy substituent.

Infrared (IR) Spectroscopy

e C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the
ethyl group and on the purine ring.

o C-O Stretching: A strong absorption band characteristic of the C-O ether linkage.

e C=N and C=C Stretching: Multiple bands in the 1400-1650 cm~1 region due to the stretching
vibrations of the C=N and C=C bonds within the purine ring.

e N-H Stretching: A band in the region of 3100-3500 cm~* corresponding to the N-H stretching
vibration.
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Mass Spectrometry

e Molecular lon Peak (M*): A peak corresponding to the molecular weight of 6-Ethoxypurine
(164.16 g/mol ).

o Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the
ethoxy group, or fragments from the purine ring, providing structural information.

Conclusion

6-Ethoxypurine is a valuable building block in the development of novel therapeutic agents.
This technical guide has summarized its key physical and chemical properties, drawing from
available data and established chemical principles. The provided experimental protocols offer a
framework for researchers to determine these properties in the laboratory. While a significant
amount of data for this specific molecule is inferred or predicted, this guide serves as a
comprehensive starting point for further investigation and application of 6-Ethoxypurine in
scientific research and drug development. Further experimental validation of the predicted
properties is encouraged to build a more complete and accurate profile of this important
molecule.

» To cite this document: BenchChem. [What are the physical and chemical properties of 6-
Ethoxypurine?]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095773#what-are-the-physical-and-chemical-
properties-of-6-ethoxypurine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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